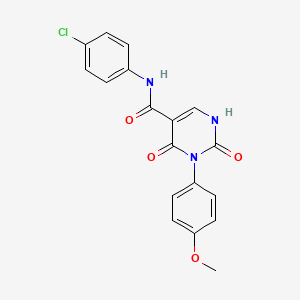
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-(dimethylamino)-2-(naphthalen-1-yl)ethanol with oxalyl chloride to form the corresponding oxalyl chloride intermediate.
Coupling Reaction: The intermediate is then reacted with 3-fluoroaniline under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways affected by the compound, such as signal transduction, metabolic, or apoptotic pathways.
Comparación Con Compuestos Similares
Similar Compounds
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide: Similar structure with a different position of the fluorine atom.
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-chlorophenyl)oxalamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-26(2)20(19-12-5-8-15-7-3-4-11-18(15)19)14-24-21(27)22(28)25-17-10-6-9-16(23)13-17/h3-13,20H,14H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALYCQQFAJANAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)F)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B2381766.png)
![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2381767.png)
![6-tert-butyl-2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2381769.png)


![2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2381775.png)

![1,3-Dimethyl-8-(4-methylphenyl)-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2381777.png)

![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate](/img/structure/B2381779.png)
![2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2381780.png)


![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2381788.png)
